5'-Bromo-2'-chloro-3'-fluorophenacyl bromide
Overview
Description
5’-Bromo-2’-chloro-3’-fluorophenacyl bromide is a halogenated phenacyl bromide compound It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-chloro-3’-fluorophenacyl bromide typically involves the bromination of a precursor compound. One common method involves the reaction of 5-bromo-2-chloro-3-fluorobenzene with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the phenacyl group .
Industrial Production Methods
Industrial production of 5’-Bromo-2’-chloro-3’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The production process is designed to be scalable and cost-effective, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’-chloro-3’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenacyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can be used in coupling reactions such as Suzuki coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted phenacyl derivatives.
Oxidation: Formation of phenacyl ketones.
Reduction: Formation of phenacyl alcohols.
Scientific Research Applications
5’-Bromo-2’-chloro-3’-fluorophenacyl bromide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Material Science: It is used in the synthesis of advanced materials with specific properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-chloro-3’-fluorophenacyl bromide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The specific pathways and targets depend on the context of its application, such as in drug design or material synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-3-fluoropyridine
- 1-Bromo-3-chloro-5-fluorobenzene
- 5-Bromo-3-chloro-2-fluorophenacyl chloride
Uniqueness
5’-Bromo-2’-chloro-3’-fluorophenacyl bromide is unique due to the specific arrangement of halogen atoms on the phenacyl group. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
2-bromo-1-(5-bromo-2-chloro-3-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(10)2-6(12)8(5)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINYCSLTQJGRAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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